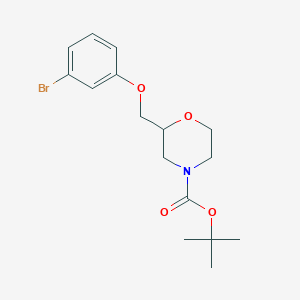

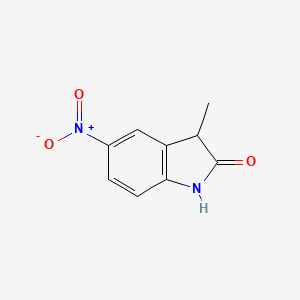

3-Methyl-5-nitroindolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Metil-5-nitroindolin-2-ona es un compuesto perteneciente a la familia de las indolin-2-onas, caracterizado por un grupo nitro en la posición 5 y un grupo metilo en la posición 3.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Metil-5-nitroindolin-2-ona típicamente involucra la nitración de 3-metilindolin-2-ona. El proceso comienza con la preparación de 3-metilindolin-2-ona, que luego se somete a nitración utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de temperatura controlada para asegurar la nitración selectiva en la posición 5.

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 3-Metil-5-nitroindolin-2-ona no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la concentración y el tiempo de reacción, para lograr rendimientos más altos y una pureza adecuada para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-Metil-5-nitroindolin-2-ona experimenta diversas reacciones químicas, que incluyen:

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo nitro puede ser reemplazado por otros sustituyentes.

Oxidación: El grupo metilo puede oxidarse a un grupo carboxilo en condiciones oxidantes fuertes.

Reactivos y Condiciones Comunes:

Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Oxidación: Permanganato de potasio o trióxido de cromo.

Principales Productos Formados:

Reducción: 3-Metil-5-aminoindolin-2-ona.

Sustitución: Diversos derivados de indolin-2-ona sustituidos.

Oxidación: 3-Carboxi-5-nitroindolin-2-ona.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas con posibles actividades biológicas.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.

Mecanismo De Acción

El mecanismo de acción de 3-Metil-5-nitroindolin-2-ona involucra múltiples vías:

Actividad Antibacteriana: El compuesto ejerce sus efectos antibacterianos inhibiendo la topoisomerasa IV, una enzima esencial para la replicación del ADN en las bacterias.

Actividad Antitumoral: El compuesto interfiere con las tirosina quinasas de proteínas, que desempeñan un papel crucial en las vías de señalización celular que regulan el crecimiento y la división celular.

Comparación Con Compuestos Similares

3-Metil-5-nitroindolin-2-ona puede compararse con otros derivados de indolin-2-ona:

3-Metilindolin-2-ona: Carece del grupo nitro, lo que resulta en una diferente reactividad química y actividad biológica.

5-Nitroindolin-2-ona: Carece del grupo metilo, lo que puede afectar su solubilidad e interacción con los objetivos biológicos.

3,5-Dimetilindolin-2-ona: Contiene un grupo metilo adicional, lo que puede influir en sus propiedades estéricas y reactividad.

La combinación única de los grupos nitro y metilo en 3-Metil-5-nitroindolin-2-ona contribuye a sus propiedades químicas y biológicas distintivas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Propiedades

IUPAC Name |

3-methyl-5-nitro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7-4-6(11(13)14)2-3-8(7)10-9(5)12/h2-5H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXCCGPYPOJREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)

![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)